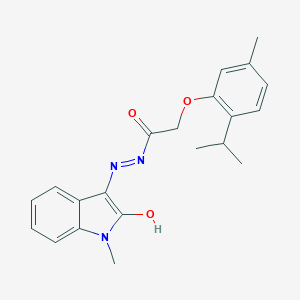

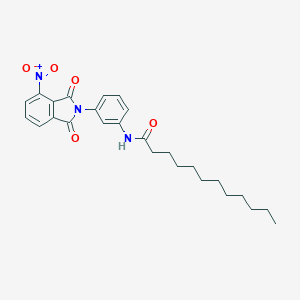

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)” is a part of a larger group of compounds known as 1,3,4-thiadiazole derivatives . These compounds exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazole derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)” compounds has been analyzed using combined X-ray powder diffraction, 13C solid-state NMR, and molecular modeling .Chemical Reactions Analysis

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)” compounds are part of a large group of compounds that have the characteristic functional group –C(X):NNH–. These compounds have gained attention due to their wide biological properties and their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)” compounds can vary. For example, the compound “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” has a molecular weight of 205.67, and it is a solid .Mecanismo De Acción

Target of Action

The primary targets of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules, which are known to exhibit a wide range of biological activities . .

Mode of Action

As a member of the 1,3,4-thiadiazole class, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function

Biochemical Pathways

1,3,4-thiadiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given the diverse biological activities associated with 1,3,4-thiadiazole derivatives, this compound could potentially have a wide range of effects

Safety and Hazards

The safety and hazards of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)” compounds can also vary. For instance, “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement of H302 .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Cellular Effects

One of the analyzed compounds, a derivative of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, exhibited enhanced cytotoxic activity against MCF cancer cells .

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGYDZRJUXYOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390292.png)

![4-{6-[4-(Dodecanoyloxy)phenyl]-2-pyridyl}phenyl laurate](/img/structure/B390294.png)

![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B390297.png)

![3,3'-Dimethyl[1,1'-biphenyl]-4-yl 3-nitro-4-methylbenzoate](/img/structure/B390299.png)

![5,5'-carbonylbis[2-(2-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B390302.png)

![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B390303.png)

![N-Dibenzo[b,d]furan-3-yl-2-phenylacetamide](/img/structure/B390306.png)

![2-(2-isopropyl-5-methylphenoxy)-N'-[4-(octyloxy)benzylidene]acetohydrazide](/img/structure/B390307.png)